4'-溴-3-(4-氯苯基)-3'-氟丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

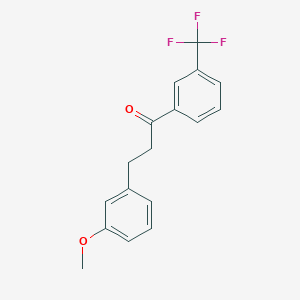

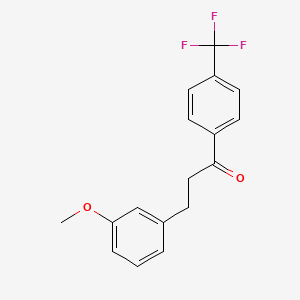

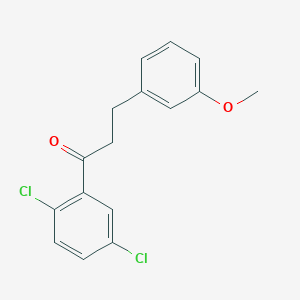

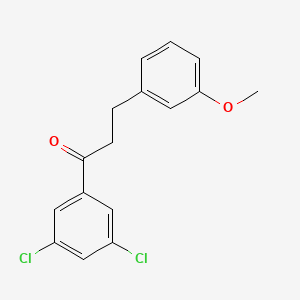

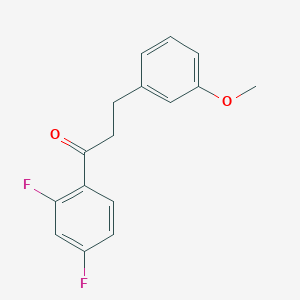

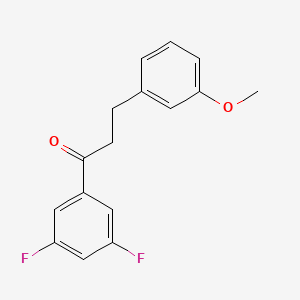

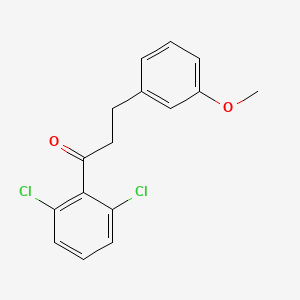

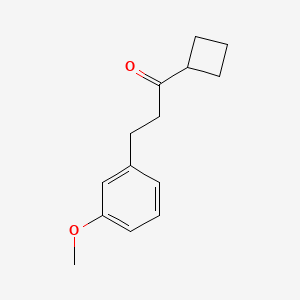

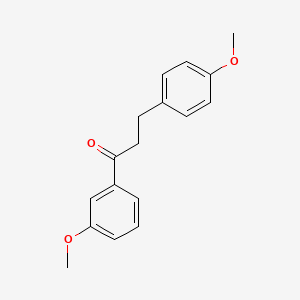

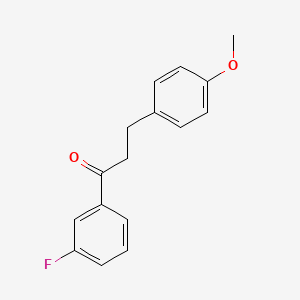

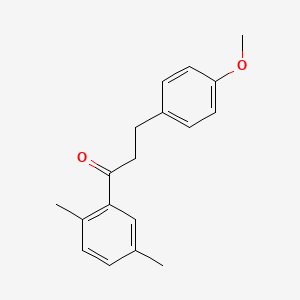

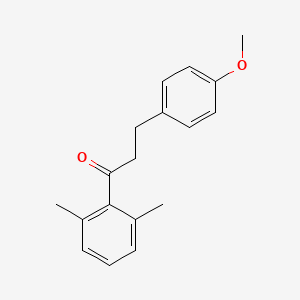

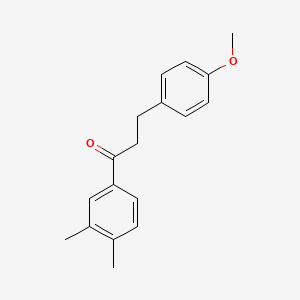

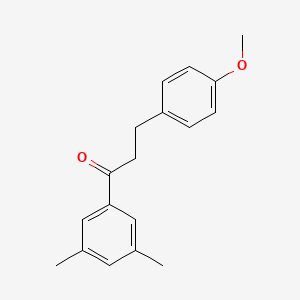

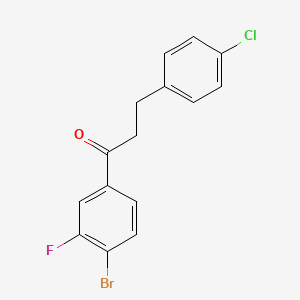

The compound "4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone" is a complex organic molecule that contains bromine, chlorine, and fluorine substituents attached to a propiophenone backbone. This compound is structurally related to various substituted phenols and anilines that have been studied for their photophysical properties, reactivity, and potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorophenols can be achieved through nucleophilic substitution reactions, as demonstrated in the preparation of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, followed by deprotection to yield the desired product . Similarly, brominated and chlorinated analogs, such as 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, can be synthesized through halogenation reactions using HBr/H2O2, indicating that the synthesis of "4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone" may involve halogenation steps .

Molecular Structure Analysis

The molecular structure of related halogenated phenols has been analyzed using microwave spectroscopy, revealing planarity and providing insights into the structural parameters of the OH group . Additionally, the structural and reactivity insights of a structurally related compound containing a 4-chlorophenyl group were explored using single-crystal X-ray diffraction and conceptual density functional theory, which could be applicable to the analysis of "4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone" .

Chemical Reactions Analysis

The photolysis of substituted phenols, such as 4-fluorophenol and 4-bromophenol, has been studied, revealing the dynamics of H atom loss and the importance of O-H bond fission . The Friedel–Crafts acylation–cyclisation reactions of related compounds suggest that "4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone" may also undergo similar reactions to form cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various spectroscopic techniques, providing information on vibrational modes and molecular interactions . The antibacterial activity of some brominated and chlorinated compounds suggests potential biological applications for "4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone" . Additionally, the vibrational analysis of related anilines with halogen and trifluoromethyl substituents offers insights into the effects of substituents on molecular properties, which could be relevant for understanding the properties of the compound .

科学研究应用

-

Organic Synthesis

- Application : 4-Bromo-3-chlorophenol is used as a precursor in organic synthesis to prepare 4-(benzyloxy)-l-bromo-2-chlorobenzene by reaction with benzyl bromide .

- Method : The compound is mixed with benzyl bromide to produce 4-(benzyloxy)-l-bromo-2-chlorobenzene .

- Results : The reaction results in the formation of 4-(benzyloxy)-l-bromo-2-chlorobenzene .

-

Biological Research

- Application : A pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has been synthesized and studied for its effects on rainbow trout alevins .

- Method : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential, and survival rate .

- Results : The study is the first novel research to investigate these effects, and the results are not specified in the available information .

-

Pharmaceutical Research

- Application : A mixture of 4-(4-bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl) benzenesulfonamide has been synthesized and studied for its antibacterial and antifungal properties .

- Method : The compound is mixed with anhydrous potassium carbonate in dry acetone and stirred under reflux for 15 hours. A solution of phenyl isothiocyanate in dry acetone is then added drop by drop .

- Results : The results of the study are not specified in the available information .

- Chemical Research

- Application : 4-Bromo-3-chlorophenol is used as a precursor in organic synthesis to prepare 4-(benzyloxy)-l-bromo-2-chlorobenzene by reaction with benzyl bromide .

- Method : The compound is mixed with benzyl bromide to produce 4-(benzyloxy)-l-bromo-2-chlorobenzene .

- Results : The reaction results in the formation of 4-(benzyloxy)-l-bromo-2-chlorobenzene .

- Chemical Research

- Application : 4-Bromo-3-chlorophenol is used as a precursor in organic synthesis to prepare 4-(benzyloxy)-l-bromo-2-chlorobenzene by reaction with benzyl bromide .

- Method : The compound is mixed with benzyl bromide to produce 4-(benzyloxy)-l-bromo-2-chlorobenzene .

- Results : The reaction results in the formation of 4-(benzyloxy)-l-bromo-2-chlorobenzene .

安全和危害

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.

未来方向

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other molecules.

Please note that this is a general analysis based on the name of the compound and the functional groups it appears to contain. For a more detailed and accurate analysis, more specific information or experimental data would be needed. If you have any more questions or need further clarification, feel free to ask!

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZPDKBDYAHRDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644482 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone | |

CAS RN |

898788-12-0 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。